![molecular formula C29H22ClNO B11518541 [8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone](/img/structure/B11518541.png)
[8-chloro-4-(naphthalen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BENZOYL-8-CHLORO-4-(NAPHTHALEN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. . This particular compound features a unique structure with a benzoyl group, a chlorine atom, and a naphthalene moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 6-BENZOYL-8-CHLORO-4-(NAPHTHALEN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves several steps. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the benzoyl group: This step typically involves Friedel-Crafts acylation, where the quinoline derivative is treated with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the naphthalene moiety: This step may involve a coupling reaction, such as Suzuki-Miyaura coupling, where a naphthalene boronic acid derivative is coupled with the chlorinated quinoline derivative in the presence of a palladium catalyst.
Chemical Reactions Analysis
6-BENZOYL-8-CHLORO-4-(NAPHTHALEN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:
Scientific Research Applications
6-BENZOYL-8-CHLORO-4-(NAPHTHALEN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-BENZOYL-8-CHLORO-4-(NAPHTHALEN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell division . Additionally, it may interact with specific proteins and enzymes, leading to the modulation of various cellular pathways .
Comparison with Similar Compounds
Similar compounds to 6-BENZOYL-8-CHLORO-4-(NAPHTHALEN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE include:
1-(4-Chloro-benzoyl)-3-naphthalen-1-yl-thiourea: This compound shares the benzoyl and naphthalene moieties but differs in the presence of a thiourea group instead of the quinoline core.
Quinoline derivatives: Other quinoline derivatives with different substituents may exhibit similar biological activities but differ in their specific interactions and applications.
The uniqueness of 6-BENZOYL-8-CHLORO-4-(NAPHTHALEN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H22ClNO |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(8-chloro-4-naphthalen-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl)-phenylmethanone |
InChI |
InChI=1S/C29H22ClNO/c30-20-16-25-22-13-7-15-24(22)27(23-14-6-11-18-8-4-5-12-21(18)23)31-28(25)26(17-20)29(32)19-9-2-1-3-10-19/h1-14,16-17,22,24,27,31H,15H2 |
InChI Key |
NHXADBBAVOJIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)C4=CC=CC=C4)Cl)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-cyclopentylidene-2-[(4-methoxybenzyl)sulfanyl]acetohydrazide](/img/structure/B11518476.png)
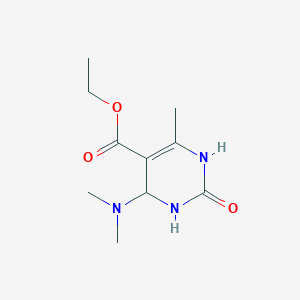

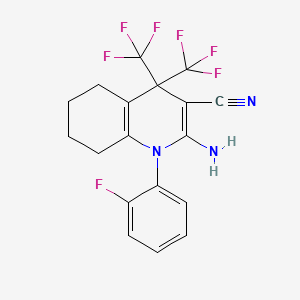
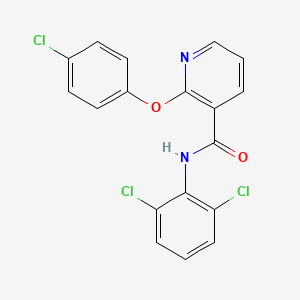
![N'-(furan-2-ylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11518501.png)
![5-amino-3-[(Z)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11518510.png)
![1-[(E)-({2-[(4-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11518516.png)
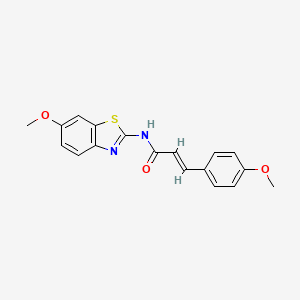
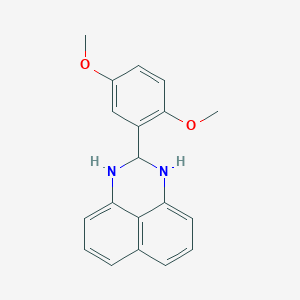
![8-{(2E)-2-[(2Z)-3-bromo-3-phenylprop-2-en-1-ylidene]hydrazinyl}-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11518536.png)
![4-Fluoro-benzoic acid N'-[3-(2-chloro-phenyl)-5-methyl-isoxazole-4-carbonyl]-hydrazide](/img/structure/B11518537.png)
![2-[1-oxo-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)propan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11518538.png)
